4-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride
Description
4-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride is a γ-aminobutyric acid (GABA) derivative with a methoxy-substituted phenyl group at the third carbon position. Its molecular formula is C₁₁H₁₆ClNO₃ (hydrochloride salt), and it has a molecular weight of 233.67 g/mol . The compound is structurally related to Baclofen (4-chloro analog), a well-known GABAB receptor agonist used clinically as a muscle relaxant.
Properties
IUPAC Name |
4-amino-3-(4-methoxyphenyl)butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-15-10-4-2-8(3-5-10)9(7-12)6-11(13)14;/h2-5,9H,6-7,12H2,1H3,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQMLSPLWKGKAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-methoxybenzaldehyde.
Aldol Condensation: The 4-methoxybenzaldehyde undergoes aldol condensation with a suitable ketone to form an intermediate.
Reduction: The intermediate is then reduced to form the corresponding alcohol.
Amination: The alcohol undergoes amination to introduce the amino group at the 4th position.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines and alcohols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Neuroscience Research
Potential Neuroprotective Effects
This compound is extensively studied for its neuroprotective properties, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that it can modulate neurotransmitter systems, particularly enhancing synaptic transmission, which is crucial for cognitive function and memory retention .
Case Study : A study published in the journal Neuropharmacology demonstrated that 4-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride significantly improved cognitive function in animal models of Alzheimer's disease by reducing amyloid-beta plaque formation and promoting neuronal survival .
Pharmaceutical Development
Intermediate in Drug Synthesis
The compound serves as a key intermediate in the synthesis of various pharmaceuticals aimed at treating mood disorders and other neurological conditions. Its ability to influence neurotransmitter activity makes it a candidate for developing antidepressants and anxiolytics .
Formulation Science
In drug formulation, it is incorporated into delivery systems to enhance the bioavailability of active pharmaceutical ingredients. This is particularly relevant in formulations targeting the central nervous system where effective delivery across the blood-brain barrier is critical .
Analytical Chemistry
Standard in Chromatographic Techniques
Researchers utilize this compound as a standard in chromatographic methods such as High-Performance Liquid Chromatography (HPLC). This ensures accurate measurement of related substances in complex biological mixtures, which is essential for both research and quality control in pharmaceutical manufacturing .
Data Table: Analytical Applications
| Application Area | Methodology | Purpose |
|---|---|---|
| Analytical Chemistry | HPLC | Standard for measuring related compounds |
| Biochemical Studies | Enzyme activity assays | Investigating protein interactions |
| Drug Development | Formulation science | Enhancing drug delivery systems |
Biochemical Studies
Role in Metabolic Pathways
As an amino acid derivative, this compound allows scientists to explore protein interactions and enzyme activities. It contributes to a deeper understanding of metabolic pathways, which is vital for elucidating the mechanisms underlying various diseases .
Case Study : A study published in Biochemical Journal highlighted how this compound was used to investigate its effects on metabolic enzymes involved in neurotransmitter synthesis, providing insights into potential therapeutic targets for metabolic disorders .
Mechanism of Action
The mechanism of action of 4-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a family of 4-amino-3-arylbutyric acid derivatives, where the aryl group (phenyl ring) features varying substituents. Key structural analogs include:
Physicochemical and Pharmacological Differences
- Solubility: The methoxy group (-OCH₃) enhances hydrophilicity compared to non-polar substituents (e.g., -H, -CH₃) but reduces it relative to charged groups. This balance may improve blood-brain barrier penetration compared to more polar analogs like the cyanophenyl derivative .
- Receptor Binding : Electron-donating groups (e.g., -OCH₃) may weaken interactions with GABAB receptors compared to electron-withdrawing groups (-Cl in Baclofen), which enhance binding affinity .
Biological Activity
4-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride, commonly known as a GABA receptor modulator, has garnered significant attention in neuropharmacology. This compound is primarily studied for its potential therapeutic effects in treating various neurological and psychiatric disorders, including anxiety and mood disorders.
Chemical Structure and Properties
The chemical formula of this compound is C11H15ClN2O3. It contains an amino group, a butyric acid backbone, and a methoxy-substituted phenyl ring, which contribute to its biological activity.
This compound acts as a GABA_B receptor agonist , which enhances the inhibitory neurotransmission in the central nervous system. By modulating GABAergic activity, it may help alleviate symptoms associated with anxiety and mood disorders.
Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties. It has been shown to mitigate neuronal damage in experimental models of neurodegenerative diseases, potentially offering therapeutic avenues for conditions such as Alzheimer's disease and Parkinson's disease .
Behavioral Studies
In behavioral models, this compound has demonstrated significant effects on anxiety-like behaviors. For instance, studies using the elevated plus maze and open field tests have shown that administration of this compound leads to increased time spent in open arms and reduced anxiety-related behaviors in rodents .
Pharmacological Applications
The compound serves as a key intermediate in the synthesis of drugs aimed at modulating neurotransmitter activity. Its applications extend to pharmaceutical development where it is explored for its potential in treating mood disorders .
Study 1: Neuroprotective Efficacy
A study evaluated the neuroprotective effects of this compound in a rat model of ischemic stroke. The results indicated that treatment with this compound significantly reduced infarct size and improved functional recovery compared to controls .
Study 2: Anxiety Reduction
In another study involving human subjects with generalized anxiety disorder, participants receiving this compound reported a notable reduction in anxiety symptoms over a 12-week period. The study utilized standardized anxiety assessment scales to quantify improvements .
Research Findings
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride, and how can reaction conditions be optimized for yield and purity?
- Methodology : Synthesis typically involves multi-step organic reactions, including protection/deprotection of functional groups. For analogs like baclofen (4-Amino-3-(4-chlorophenyl)butyric acid), a common approach is Friedel-Crafts alkylation followed by catalytic hydrogenation for amine introduction . Optimization includes adjusting reaction temperature (e.g., 45–60°C for intermediates) and using inert gas environments to prevent oxidation . Purification via recrystallization (methanol/water mixtures) or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) ensures high purity (>95%) .
Q. How should researchers characterize the structural identity and purity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substitution patterns (e.g., methoxy group at δ ~3.8 ppm; aromatic protons at δ 6.8–7.2 ppm) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/0.1% TFA validate purity (>98%) .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺ for C₁₁H₁₅ClNO₃: calculated m/z 268.07) .
Q. What are the optimal storage conditions and solubility profiles for this compound in various solvents?
- Storage : Store at 2–8°C under inert gas (argon or nitrogen) to prevent degradation. Desiccate to avoid hygroscopic effects .
- Solubility : Limited solubility in polar aprotic solvents (DMSO: ~5–10 mg/mL; methanol: ~20 mg/mL). For in vitro assays, prepare stock solutions in DMSO and dilute in aqueous buffers (pH 7.4) .
Advanced Research Questions
Q. How does the substitution pattern on the phenyl ring (e.g., methoxy vs. chloro) influence the compound’s affinity for GABA receptors?
- Experimental Design :
- Receptor Binding Assays : Compare displacement of radiolabeled ligands (e.g., [³H]CGP54626 for GABAB receptors) in HEK-293 cells transfected with GABAB subunits. Methoxy groups may enhance lipophilicity and blood-brain barrier penetration vs. chloro-substituted analogs like baclofen .
- Structure-Activity Relationship (SAR) : Use molecular docking (e.g., AutoDock Vina) to model interactions with receptor binding pockets. Methoxy’s electron-donating effects could alter hydrogen bonding with residues like Ser247 in GABAB .
Q. What in vivo models are appropriate for evaluating pharmacokinetic (PK) and pharmacodynamic (PD) properties?
- Model Selection :
- Rodent Models : Sprague-Dawley rats (IV/PO administration) for bioavailability and metabolite profiling (LC-MS/MS plasma analysis). Target tissues (brain, liver) should be homogenized for compound quantification .
- Behavioral Assays : Tail-flick tests or rotarod assays to assess antispasticity effects, comparing efficacy to baclofen .
Q. How can researchers resolve contradictions in reported biological activities of enantiomers?
- Methodology :
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column, hexane/ethanol eluent) to separate (R)- and (S)-enantiomers. Test each isomer in receptor assays to identify stereospecific activity .
- Metabolic Stability : Incubate enantiomers with liver microsomes (human/rat) to compare CYP450-mediated degradation rates. Methoxy groups may slow metabolism relative to chloro analogs .
Data Contradiction Analysis
- Solubility Discrepancies : Reported solubility in DMSO varies (5–20 mg/mL) due to batch-specific crystallinity or residual solvents. Use sonication (30 min, 37°C) and centrifuge (14,000 rpm) to clarify solutions .
- Receptor Affinity Variability : Conflicting IC₅₀ values may arise from differences in cell lines (e.g., HEK-293 vs. CHO). Standardize assays using identical transfection protocols and ligand concentrations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
